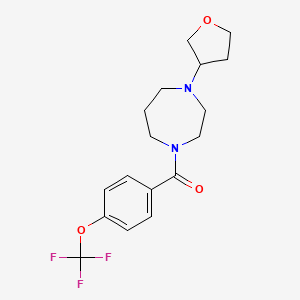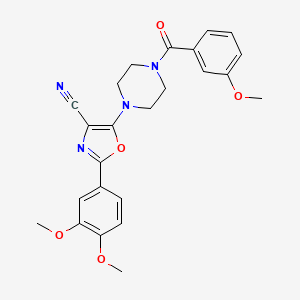
2,4-Dichlor-6-phenylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-phenylquinazoline is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms and a phenyl group in 2,4-Dichloro-6-phenylquinazoline makes it a compound of interest in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-phenylquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating its antibacterial, antifungal, and antiviral properties.
Chemical Biology: It serves as a tool compound for studying the biological pathways and molecular targets it interacts with.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of other biologically active quinazoline derivatives.
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been used as anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, anticonvulsant, and many other uses . The specific targets can vary depending on the biological activity exhibited.
Mode of Action
Quinazoline derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-6-phenylquinazoline, like other quinazoline derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Cellular Effects
The cellular effects of 2,4-Dichloro-6-phenylquinazoline are largely dependent on the specific biochemical reactions it participates in. For instance, quinazolinone derivatives have been found to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-6-phenylquinazoline is complex and can involve a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reactions and cellular processes involved.
Temporal Effects in Laboratory Settings
The effects of 2,4-Dichloro-6-phenylquinazoline can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of 2,4-Dichloro-6-phenylquinazoline in in vitro or in vivo studies is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenylquinazoline typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with urea to form quinazolinone, followed by chlorination using phosphorus oxychloride (POCl3) in the presence of a catalytic amount of 2,6-lutidine . This method yields 2,4-dichloroquinazoline, which can then be further functionalized to introduce the phenyl group.
Industrial Production Methods
Industrial production of 2,4-Dichloro-6-phenylquinazoline may involve large-scale microwave-assisted synthesis, which has been shown to produce quinazoline derivatives efficiently . This method allows for the rapid and uniform heating of reactants, leading to higher yields and reduced reaction times compared to traditional heating methods.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) and 2,6-lutidine are commonly used for chlorination reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be formed.
Oxidation Products: Quinazoline N-oxides are common products of oxidation reactions.
Cyclization Products: Fused ring systems can be formed through cyclization reactions.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-phenylquinazoline can be compared with other quinazoline derivatives, such as:
2,4-Dichloroquinazoline: Lacks the phenyl group and has different biological activities.
6-Phenylquinazoline: Lacks the chlorine atoms and may have different pharmacological properties.
2-Aminoquinazoline: Contains an amino group instead of chlorine atoms and is known for its activity as an adenosine receptor antagonist.
The uniqueness of 2,4-Dichloro-6-phenylquinazoline lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and drug development.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYTTAUYMMLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192218-19-2 |
Source


|
| Record name | 2,4-dichloro-6-phenylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)
![{1,8-Dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B2430612.png)
![5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430614.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)


![1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B2430624.png)



![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)
